4-Bromo-2-ethylaniline hydrochloride
CAS No.: 30273-22-4
Cat. No.: VC2004969
Molecular Formula: C8H11BrClN
Molecular Weight: 236.53 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 30273-22-4 |
---|---|
Molecular Formula | C8H11BrClN |
Molecular Weight | 236.53 g/mol |
IUPAC Name | 4-bromo-2-ethylaniline;hydrochloride |
Standard InChI | InChI=1S/C8H10BrN.ClH/c1-2-6-5-7(9)3-4-8(6)10;/h3-5H,2,10H2,1H3;1H |
Standard InChI Key | UFDYCSLRMHWHGD-UHFFFAOYSA-N |
SMILES | CCC1=C(C=CC(=C1)Br)N.Cl |
Canonical SMILES | CCC1=C(C=CC(=C1)Br)N.Cl |
Introduction
Chemical Identity and Structure
4-Bromo-2-ethylaniline hydrochloride is the hydrochloride salt form of 4-Bromo-2-ethylaniline. This compound features a specific substitution pattern on the aniline ring, with a bromine atom at the 4-position (para) and an ethyl group at the 2-position (ortho), forming a salt with hydrochloric acid.
Basic Identification Data
Table 1: Chemical Identity Parameters
Parameter | Information |
---|---|
Chemical Name | 4-Bromo-2-ethylaniline hydrochloride |
CAS Number | 30273-22-4 |
Molecular Formula | C₈H₁₁BrClN |
Molecular Weight | 236.53 g/mol |
IUPAC Name | 4-bromo-2-ethylaniline;hydrochloride |
Standard InChI | InChI=1S/C8H10BrN.ClH/c1-2-6-5-7(9)3-4-8(6)10;/h3-5H,2,10H2,1H3;1H |
Standard InChIKey | UFDYCSLRMHWHGD-UHFFFAOYSA-N |
SMILES | CCC1=C(C=CC(=C1)Br)N.Cl |
The compound is derived from the parent compound 4-Bromo-2-ethylaniline (CAS: 45762-41-2) through salt formation with hydrochloric acid .
Physical and Chemical Properties
Understanding the physical and chemical properties of 4-Bromo-2-ethylaniline hydrochloride is essential for handling, storage, and application in various chemical processes.
Physical Properties
Table 2: Physical Characteristics
Property | Value |
---|---|
Physical State | Solid |
Appearance | White to off-white solid |
Melting Point | 222-224°C |
Boiling Point | 260.7°C at 760 mmHg |
Density | 1.421 g/cm³ |
Flash Point | 111.5°C |
The compound exists as a crystalline solid at room temperature and pressure. As a hydrochloride salt, it generally exhibits greater water solubility compared to its free base form, which is an important consideration for certain applications .
Chemical Reactivity
The reactivity of 4-Bromo-2-ethylaniline hydrochloride is influenced by several structural features:
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The protonated amino group, which is less nucleophilic than the free amine but can be deprotonated under basic conditions
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The bromine substituent at the para position, which can participate in various coupling reactions and substitutions
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The ethyl group at the ortho position, providing steric effects and potential for further functionalization
These characteristics make the compound valuable as a building block in organic synthesis, particularly for constructing more complex aromatic systems.
Synthesis Methods
Several approaches exist for synthesizing 4-Bromo-2-ethylaniline hydrochloride, each with specific advantages depending on available starting materials and desired scale.
Standard Synthetic Route
The most common synthetic pathway involves bromination of 2-ethylaniline followed by conversion to the hydrochloride salt:
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Selective bromination of 2-ethylaniline at the para position (4-position)
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Isolation of 4-Bromo-2-ethylaniline
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Treatment with hydrochloric acid to form the hydrochloride salt
This direct approach is widely used in laboratory and industrial settings due to its relative simplicity and efficiency.
Alternative Synthetic Pathways
Based on synthetic routes for similar compounds, an alternative approach involves:
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Protection of the amino group in 2-ethylaniline
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Selective bromination at the para position
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Deprotection of the amino group
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Salt formation with hydrochloric acid
This approach may offer advantages when selective bromination is challenging or when certain intermediates are desired for other purposes .
Analytical Characterization
Thorough characterization of 4-Bromo-2-ethylaniline hydrochloride is essential for confirming identity, purity, and structural integrity.
Spectroscopic Identification
Table 3: Analytical Methods for Characterization
Method | Application | Information Obtained |
---|---|---|
H-NMR | Structure confirmation | Proton signals and coupling patterns |
LC-MS | Identity confirmation | Molecular weight and fragmentation pattern |
IR Spectroscopy | Functional group identification | Characteristic absorption bands |
HPLC-ESI-MS | Purity determination | Retention time and mass spectral data |
These complementary analytical techniques provide comprehensive structural information and serve as the basis for quality control .
Quality Control Parameters
Standard quality control specifications typically include:
Table 4: Quality Control Specifications
Parameter | Specification | Typical Results |
---|---|---|
Identification | Spectroscopic confirmation | Complies |
Loss on drying | ≤2.0% | 0.19% |
Heavy metals | ≤10 ppm | <10 ppm |
Water content | ≤1.0% | 0.1% |
Sulphated ash | ≤0.5% | 0.009% |
Residue on ignition | ≤0.1% | 0.03% |
Related substances | Total impurities ≤0.5% | 0.18% |
Purity | ≥99.0% | 99.7% |
Assay | 99.0%-101.0% | 99.8% |
These specifications ensure the compound meets requirements for research and industrial applications, with high-purity material generally required for pharmaceutical applications .
Applications and Uses
4-Bromo-2-ethylaniline hydrochloride serves various functions in research and industry, with applications spanning multiple fields.
Research Applications
In research settings, the compound functions primarily as:
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A synthetic intermediate in the development of novel compounds
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A building block for structure-activity relationship studies
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A starting material for developing new reaction methodologies
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A precursor for heterocyclic compound synthesis
Hazard Type | Classification |
---|---|
Acute Toxicity (Oral/Dermal/Inhalation) | Category 4 |
Skin Irritation | Category 2 |
Eye Irritation | Category 2 |
Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory) |
GHS Hazard Statements and Precautions
Table 6: GHS Information
Type | Code | Statement |
---|---|---|
Hazard Statements | H302-H315-H319-H335 | Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation |
Precautionary Statements | P261-P305+P351+P338 | Avoid breathing dust/fume/gas/mist/vapors/spray; IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Proper protective equipment, including gloves and safety glasses, should be worn when handling this compound .
Related Compounds and Derivatives
Understanding related compounds provides context for the properties and applications of 4-Bromo-2-ethylaniline hydrochloride.
Parent Compound
The free base form, 4-Bromo-2-ethylaniline (CAS: 45762-41-2), is the direct precursor to the hydrochloride salt. It has different physical properties:
Table 7: Free Base Comparison
Property | 4-Bromo-2-ethylaniline | 4-Bromo-2-ethylaniline HCl |
---|---|---|
Molecular Weight | 200.08 g/mol | 236.53 g/mol |
Solubility | Less water-soluble | More water-soluble |
Boiling Point | 110-112°C (2 mmHg) | 260.7°C (760 mmHg) |
CAS Number | 45762-41-2 | 30273-22-4 |
The free base is often used in reactions requiring the nucleophilic amine functionality, while the hydrochloride form provides enhanced stability and improved handling properties in certain applications .
Structural Analogs
Several structural analogs share similarities with 4-Bromo-2-ethylaniline hydrochloride:
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4-Bromo-2-methylaniline hydrochloride: Contains a methyl rather than ethyl group
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4-Bromo-2-chlorophenol: A metabolite of certain organophosphorus pesticides
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2-Ethyl-4-bromoaniline derivatives: Various functionalized derivatives with modified properties
These compounds often exhibit related chemical behaviors but with subtle differences in reactivity and physical properties.
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